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Compound of Interest

Compound Name: Galloyloxypaeoniflorin

CAS No.: 145898-93-7

Cat. No.: B234655 Get Quote

Executive Summary
Galloyloxypaeoniflorin (GPF) is a critical bioactive monoterpene glycoside found in Paeonia

lactiflora (White Peony Root) and Paeonia suffruticosa.[1] Structurally, it is an ester derivative

of the major marker compound, paeoniflorin, featuring an additional galloyl group attached to

the glucose moiety.

In drug discovery and Quality Control (QC) of Traditional Chinese Medicine (TCM),

distinguishing GPF from its parent compound (paeoniflorin) and its structural isomers (e.g.,

galloylalbiflorin) is essential for accurate standardization.[1] This guide provides a technical

breakdown of the mass spectrometry (MS) fragmentation behaviors of GPF, offering a self-

validating protocol for its identification using Electrospray Ionization (ESI) in negative mode.

Structural Context & The "Alternative" Landscape
To interpret the fragmentation pattern, one must understand the molecular hierarchy. GPF is

not an isolated entity but part of a "pinane skeleton" family.
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Compound Formula MW
Precursor Ion
(ESI-)

Structural
Difference

Galloyloxypaeoni

florin
632.57 631

Paeoniflorin +

Galloyl group

Paeoniflorin 480.46 479
Core pinane

glycoside

Benzoylpaeoniflo

rin
584.57 583

Paeoniflorin +

Benzoyl group

Albiflorin 480.46 479

Isomer (no

hemiacetal

bridge)

The Analytical Challenge: While Paeoniflorin and GPF have different molecular weights, in-

source fragmentation can cause GPF to lose the galloyl group before detection, mimicking

Paeoniflorin. Therefore, monitoring specific transition pathways rather than just parent ions is

critical.[1]

Experimental Protocol (Self-Validating System)
This protocol is designed for Triple Quadrupole (QqQ) or Q-TOF instruments.[1] The use of

Negative Ion Mode is mandatory for high sensitivity detection of the galloyl moiety.

LC-MS/MS Conditions[1][3][4]
Ionization Source: Electrospray Ionization (ESI)[1][2][3]

Polarity: Negative (

)[1][3][4]

Spray Voltage: -3.5 kV to -4.5 kV (Compound is acidic due to phenolic hydroxyls).[1]

Mobile Phase:
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(A) Water + 0.1% Formic Acid (Suppresses dissociation of weak acids, improving

retention).[1]

(B) Acetonitrile (ACN).[1][3]

Collision Energy (CE): Stepped CE (20-40 eV) is recommended to observe both the parent

loss and the secondary core fragmentation.
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Figure 1: Standard LC-MS/MS workflow for the identification of Galloyloxypaeoniflorin.

Deep Dive: Fragmentation Mechanism
The fragmentation of Galloyloxypaeoniflorin follows a logical, stepwise degradation of the

ester bonds.

Primary Fragmentation (The Diagnostic Split)
The precursor ion

631

undergoes cleavage at the ester bond connecting the galloyl group to the glucose moiety. This
results in two competing pathways:

Neutral Loss of Galloyl (

, 152 Da):

The charge remains on the Paeoniflorin core.

Result: Product ion
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479.

Significance: This confirms the core structure is Paeoniflorin.

Formation of Gallate Anion:

The charge remains on the Galloyl group.

Result: Product ion

169 (

).

Significance: This is the diagnostic marker distinguishing GPF from Paeoniflorin and

Benzoylpaeoniflorin.

Secondary Fragmentation (Core Degradation)
Once the

479 ion is formed (or if analyzing Paeoniflorin directly), further fragmentation occurs:

Loss of Benzoic Acid (

, 122 Da): Yields

357.

Loss of Formaldehyde (

, 30 Da): Yields

449. This is specific to the hemiacetal bridge in the pinane skeleton of paeoniflorin.

Formation of Benzoate Anion: Yields

121 (

).[1]
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Fragmentation Pathway Diagram[1][6]
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Figure 2: Proposed MS/MS fragmentation pathway of Galloyloxypaeoniflorin in negative ion

mode.[1]

Comparative Analysis: GPF vs. Alternatives
The following table summarizes the key diagnostic ions required to distinguish GPF from its

closest structural relatives.
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Feature
Galloyloxypaeonifl
orin (GPF)

Paeoniflorin (PF)
Benzoylpaeoniflori
n (BPF)

Precursor (

)
631 479 583

Primary Fragment 479 (Loss of Galloyl)
449 (Loss of

)

461 (Loss of Benzoic

Acid)

Diagnostic Ion 1 169 (Gallate) 121 (Benzoate) 121 (Benzoate)

Diagnostic Ion 2 121 (Benzoate) 357 (De-benzoyl core)
263 (Complex

rearrangement)

Key Distinction
Presence of 169 &

631
Absence of 169

Absence of 169;

Precursor 583

Technical Insight for QC:
If you observe

479 in your GPF sample, check the retention time.

Scenario A:

479 appears at the same retention time as

631.

Conclusion: This is In-Source Fragmentation of GPF.

Scenario B:

479 appears at a different retention time (usually earlier).[1]

Conclusion: This is the Paeoniflorin impurity or metabolite.

References

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Paeoniflorin_-galloyl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b234655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dong, H., et al. (2007). Structural analysis of monoterpene glycosides extracted from

Paeonia lactiflora Pall. using electrospray ionization Fourier transform ion cyclotron

resonance mass spectrometry and high-performance liquid chromatography/electrospray

ionization tandem mass spectrometry.[1] Rapid Communications in Mass Spectrometry.

[Link]

Li, S., et al. (2016). Characterization and quantification of monoterpenoids in different types

of peony root and the related Paeonia species by liquid chromatography coupled with ion

trap and time-of-flight mass spectrometry. Journal of Pharmaceutical and Biomedical

Analysis. [Link]

He, C., et al. (2016). Identification of Chemical Composition of Leaves and Flowers from

Paeonia rockii by UHPLC-Q-Exactive Orbitrap HRMS.[1] Molecules. [Link]

PubChem. Paeoniflorin, galloyl- (Compound Summary). [Link][1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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